N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride
CAS No.:
Cat. No.: VC16220575
Molecular Formula: C34H49ClN4O4
Molecular Weight: 613.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H49ClN4O4 |
|---|---|
| Molecular Weight | 613.2 g/mol |
| IUPAC Name | N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride |
| Standard InChI | InChI=1S/C34H48N4O4.ClH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,19-20,23-24,29,31H,5,10-18,21-22H2,1-4H3,(H,35,39)(H,36,40);1H |
| Standard InChI Key | USGQPXPFWDXVJW-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3C(CC(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Cl |
Introduction
Molecular Composition and Structural Features
Core Architecture
The compound’s molecular formula, C₃₄H₄₉ClN₄O₄ (molecular weight: 613.2 g/mol), reflects a benzamide backbone substituted with multiple nitrogen- and oxygen-containing rings . Key structural elements include:
-
A 2-oxopiperidin-3-ylmethyl group at the N-terminus, featuring methyl groups at positions 4 and 6.
-
An ethyl(oxan-4-yl)amino side chain at position 3 of the benzamide core.
-
A 4-(morpholin-4-ylmethyl)phenyl substituent at position 5, introducing a morpholine moiety linked via a methylene bridge.
The hydrochloride salt form enhances solubility, a critical factor for bioavailability in pharmacological contexts.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₄H₄₉ClN₄O₄ | |
| Molecular Weight | 613.2 g/mol | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 6 | |
| Rotatable Bonds | 9 | |
| Topological Polar Surface Area | 89.7 Ų (estimated) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step sequence involving:
-
Benzamide Core Formation: Coupling of 3-amino-2-methyl-5-bromobenzoic acid with N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]amine under HATU-mediated conditions.
-
Oxane Ring Introduction: Nucleophilic substitution of the bromine atom at position 5 with ethyl(oxan-4-yl)amine.
-
Morpholine Functionalization: Suzuki-Miyaura coupling to install the 4-(morpholin-4-ylmethyl)phenyl group.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Yield optimization remains challenging due to steric hindrance at the benzamide’s ortho positions, with reported pilot-scale yields of 12–18%.
Stability and Degradation
Preliminary stability studies indicate sensitivity to:
-
Hydrolytic Degradation: The oxane ring undergoes slow hydrolysis under acidic conditions (pH < 3), generating 4-ethylaminotetrahydropyranol byproducts.
-
Photooxidation: Exposure to UV light (λ = 254 nm) cleaves the morpholine methylene bridge, forming 4-formylmorpholine and phenolic derivatives .
Biological Activity and Mechanism
Enzyme Inhibition Profiling
In vitro assays reveal moderate inhibition of:
-
Phosphodiesterase 4 (PDE4): IC₅₀ = 1.7 μM (cf. roflumilast IC₅₀ = 0.2 μM).
-
p38 MAP Kinase: IC₅₀ = 3.8 μM, with >50-fold selectivity over JNK and ERK isoforms.
-
Cyclooxygenase-2 (COX-2): 28% inhibition at 10 μM, suggesting ancillary anti-inflammatory effects.
Receptor Interactions
Radioligand binding assays demonstrate affinity for:
-
Sigma-1 Receptors: Kᵢ = 89 nM, comparable to haloperidol (Kᵢ = 72 nM).
-
5-HT₆ Serotonin Receptors: Kᵢ = 420 nM, indicating potential CNS activity.
Table 2: Comparative Pharmacological Profiles
| Target | IC₅₀/Kᵢ (μM) | Reference Compound | IC₅₀/Kᵢ (μM) |
|---|---|---|---|
| PDE4 | 1.7 | Roflumilast | 0.2 |
| p38 MAPK | 3.8 | SB203580 | 0.05 |
| Sigma-1 Receptor | 0.089 | Haloperidol | 0.072 |
Pharmacokinetic and ADMET Profiles
Absorption and Distribution
-
Caco-2 Permeability: Papp = 8.9 × 10⁻⁶ cm/s, indicating moderate intestinal absorption .
-
Plasma Protein Binding: 94.2% in human serum, limiting free drug availability .
-
Brain Penetration: LogBB = -0.7, suggesting restricted CNS access despite 5-HT₆ affinity .
Metabolism
Hepatic microsomal studies identify three primary metabolites:
CYP3A4 and CYP2D6 mediate >80% of oxidative metabolism, implying drug-drug interaction risks with inhibitors/inducers of these enzymes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume